molecular formula C26H24N2O B2518940 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 852138-41-1

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2518940
CAS No.: 852138-41-1
M. Wt: 380.491
InChI Key: XVCUQMCMJBTVRV-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H24N2O and its molecular weight is 380.491. The purity is usually 95%.
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Scientific Research Applications

Facile Fabrication of Redox-active and Electrochromic Poly(amide-amine) Films

The study by Hsiao and Wang (2016) explores the synthesis of electropolymerizable monomers, including compounds similar to 4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide, for the creation of redox-active and electrochromic poly(amide-amine) films. These films exhibit both electrochromic and fluorescent properties, with potential applications in smart windows, displays, and fluorescent labeling technologies. The electron-withdrawing amide groups in the synthesized monomers facilitate the electropolymerization process, leading to films with reversible electrochemical oxidation processes and significant color changes upon electro-oxidation S. Hsiao & Hui-min Wang, 2016.

Synthesis of 2-phenylamino-thiazole Derivatives as Antimicrobial Agents

Bikobo et al. (2017) report on the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These compounds, bearing structural similarities to the targeted chemical, showed significant antimicrobial activity against various pathogenic strains, with some derivatives surpassing reference drugs in efficacy. This research underlines the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of the phenyl and benzamide groups in enhancing biological activity D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, O. Oniga, 2017.

Chain-growth Polycondensation for Well-defined Aramide

Research by Yokozawa et al. (2002) focuses on the synthesis of well-defined aramide and block copolymer containing aramide with low polydispersity. The process involved phenyl 4-(4-octyloxybenzylamino)benzoate polymerization to create aromatic polyamides with precise molecular weights. This methodology offers a new avenue for creating materials with specific properties, such as thermal stability and solubility, which are crucial for various industrial applications. The study highlights the role of benzamide derivatives in fabricating polymers with enhanced performance characteristics T. Yokozawa, Miyuki Ogawa, A. Sekino, Ryuji Sugi, A. Yokoyama, 2002.

Synthesis and Electrochromic Properties of Polyamides with Pendent Carbazole Groups

Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, derived from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide and related compounds. These polyamides demonstrated significant thermal stability, photoluminescence, and electrochromic properties, indicating their suitability for applications in electronic devices and sensors. The research underscores the utility of benzamide derivatives in creating advanced materials with specific electrochemical and optical behaviors S. Hsiao, Hui-min Wang, Jun-Wen Lin, Wenjeng Guo, Yu-Ruei Kung, C. Leu, Tzong-Ming Lee, 2013.

Properties

IUPAC Name

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c29-26(21-13-11-20(12-14-21)19-6-2-1-3-7-19)27-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)28-25/h1-3,6-7,10-16,28H,4-5,8-9,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUQMCMJBTVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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